Ethanediamide, N,N'-bis(2-fluorophenyl)-
Description
Significance of the Ethanediamide Core in Organic Synthesis and Functional Materials
The ethanediamide core is a valuable building block in organic synthesis due to its structural rigidity and its ability to form predictable intermolecular interactions, such as hydrogen bonds. This has led to its use in the development of supramolecular assemblies and crystal engineering. researchgate.netresearchgate.net Ethanediamide derivatives have been investigated for a range of applications, reflecting the versatility of this structural motif.
In the realm of pharmaceuticals, the ethanediamide backbone serves as a key component in the synthesis of various bioactive molecules. ontosight.aiontosight.ai These compounds have been explored for their potential anti-inflammatory, antibacterial, and anticancer properties. ontosight.aiontosight.ai Their structural features make them suitable as intermediates in the synthesis of more complex drugs. ontosight.aiontosight.ai
Furthermore, in materials science, ethanediamide derivatives are utilized in the creation of novel functional materials. ontosight.ai Their capacity for self-assembly and their electronic properties make them candidates for the development of polymers, liquid crystals, and organic semiconductors. ontosight.aiontosight.ai The ability to tune the properties of these materials by modifying the N-substituents makes the ethanediamide core a highly adaptable platform for materials design.
Role of Fluorophenyl Substitution in Molecular Design and Electronic Properties of Ethanediamide Derivatives
The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, is a powerful tool in molecular design and medicinal chemistry. mdpi.com When a fluorophenyl group is attached to the ethanediamide core, it can significantly alter the compound's physical, chemical, and biological properties.
Fluorine is the most electronegative element, and its presence can have a profound impact on the electronic properties of a molecule. nih.gov The strong electron-withdrawing nature of fluorine can stabilize molecular orbitals, leading to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is advantageous for applications in organic electronics. rsc.org
Moreover, the substitution of hydrogen with fluorine can influence intermolecular interactions. The formation of C–H⋯F hydrogen bonds can play a significant role in the solid-state packing of molecules, which in turn affects properties like charge carrier mobility. rsc.org In the context of drug design, fluorophenyl substitution can enhance binding affinity to target proteins and improve metabolic stability. mdpi.com The fluorine atoms can also modulate the lipophilicity of the molecule, affecting its transport and distribution in biological systems.
Overview of Research Trajectories for Ethanediamide, N,N'-bis(2-fluorophenyl)- and Analogous Compounds
While specific research on Ethanediamide, N,N'-bis(2-fluorophenyl)- is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous structures. The primary areas of investigation for such compounds typically include their synthesis, structural characterization, and the exploration of their potential applications.
The synthesis of N,N'-disubstituted ethanediamides is often achieved through the reaction of oxalyl chloride with the corresponding amine. researchgate.net For Ethanediamide, N,N'-bis(2-fluorophenyl)-, this would involve the reaction of oxalyl chloride with 2-fluoroaniline (B146934).
Structural analysis, particularly through X-ray crystallography, is a common research focus for these types of molecules. Studies on similar compounds, such as N,N′-bis(2-acetylphenyl)ethanediamide, have revealed detailed information about their molecular conformation and crystal packing, which are often stabilized by intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net
Given the presence of the fluorophenyl groups, a significant research trajectory for Ethanediamide, N,N'-bis(2-fluorophenyl)- would involve the investigation of its electronic and photophysical properties. This could include computational studies to understand its molecular orbital energies and experimental measurements of its absorption and emission spectra. The potential of this compound as a component in organic light-emitting diodes (OLEDs) or other electronic devices would likely be a key area of exploration. rsc.org
Furthermore, the compound's ability to act as a ligand for metal complexes is another promising avenue of research. The nitrogen and oxygen atoms of the ethanediamide core can coordinate with metal ions, and the electronic properties of the resulting complexes could be tuned by the fluorophenyl substituents. These complexes could have applications in catalysis or as functional materials with interesting magnetic or optical properties.
Compound Information Table
| Compound Name | Role/Mention in Article |
| Ethanediamide, N,N'-bis(2-fluorophenyl)- | The primary subject of the article. |
| N,N′-bis(2-acetylphenyl)ethanediamide | An analogous compound used for structural comparison and to infer research trajectories. researchgate.netresearchgate.net |
| Oxalyl chloride | A common reagent for the synthesis of ethanediamides. researchgate.net |
| 2-fluoroaniline | The precursor amine for the synthesis of Ethanediamide, N,N'-bis(2-fluorophenyl)-. |
Properties of N,N'-Disubstituted Ethanediamide Derivatives
| Property | Influence of Ethanediamide Core | Influence of Fluorophenyl Substitution |
| Molecular Structure | Provides a rigid and planar backbone. | Influences crystal packing through potential C-H···F interactions. rsc.org |
| Intermolecular Forces | Facilitates hydrogen bonding via amide N-H and C=O groups. researchgate.net | Can introduce additional dipole-dipole interactions. |
| Electronic Properties | Acts as a conjugated system. | Lowers HOMO and LUMO energy levels due to fluorine's high electronegativity, enhancing oxidative stability. nih.govrsc.org |
| Solubility | Generally soluble in polar organic solvents. | Increases lipophilicity. |
| Potential Applications | Pharmaceuticals, ontosight.aiontosight.ai polymers, ontosight.aiontosight.ai functional materials. ontosight.ai | Organic electronics, rsc.org medicinal chemistry (improved binding and metabolic stability). mdpi.com |
Structure
3D Structure
Properties
CAS No. |
91325-44-9 |
|---|---|
Molecular Formula |
C14H10F2N2O2 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N,N'-bis(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
HKMKDOWDPQJLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Fluorophenyl Ethanediamide Derivatives
Strategies for the Preparation of Ethanediamide, N,N'-bis(2-fluorophenyl)-
The construction of the core ethanediamide structure can be achieved through both classical and modern synthetic routes.
Conventional Amide Bond Formation Routes
The most traditional and widely employed method for the synthesis of N,N'-diaryl oxamides, including Ethanediamide, N,N'-bis(2-fluorophenyl)-, is the acylation of a primary amine with an oxalyl derivative. The reaction of 2-fluoroaniline (B146934) with oxalyl chloride is a direct and efficient approach. orgsyn.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
| Reactants | Reagents & Conditions | Product | Yield |
| 2-Fluoroaniline, Oxalyl chloride | Base (e.g., triethylamine, pyridine), Aprotic solvent (e.g., dichloromethane, THF), Room temperature | Ethanediamide, N,N'-bis(2-fluorophenyl)- | Generally high |
This method is advantageous due to the high reactivity of oxalyl chloride and the ready availability of substituted anilines. chemicalbook.com The reaction proceeds readily under mild conditions, often providing the desired product in good to excellent yields after a simple workup and purification procedure.
Advanced Synthetic Approaches to Substituted Ethanediamides
Modern synthetic chemistry offers several advanced strategies for the formation of amide bonds, which can be applied to the synthesis of substituted ethanediamides. These methods often provide advantages in terms of milder reaction conditions, higher atom economy, and broader functional group tolerance.
One such approach is the palladium-catalyzed oxidative carbonylation of amines . This method utilizes carbon monoxide as the C2 source and an oxidant to facilitate the coupling of two amine molecules. While specific examples for 2-fluoroaniline leading to the target compound are not prevalent in the literature, the general methodology has been established for the synthesis of various oxamides. organic-chemistry.org
Another advanced route involves the palladium-catalyzed N-acylation of tertiary amines by carboxylic acids . This method proceeds via the cleavage of a C-N bond in the tertiary amine. organic-chemistry.org For the synthesis of Ethanediamide, N,N'-bis(2-fluorophenyl)-, a suitable precursor would be required.
Table of Advanced Synthetic Methods:
| Method | Key Reagents/Catalysts | General Description | Potential Advantages |
|---|---|---|---|
| Palladium-Catalyzed Oxidative Carbonylation | Pd catalyst, CO, Oxidant | Direct coupling of amines with carbon monoxide to form the oxamide (B166460) linkage. | High atom economy, use of a readily available C2 source. |
| Catalytic Amide Synthesis from Carboxylic Acids and Amines | Various catalysts (e.g., boron-based) | Direct condensation of oxalic acid with 2-fluoroaniline using a catalyst to promote water removal. | Avoids the use of highly reactive and corrosive reagents like oxalyl chloride. |
Post-Synthetic Functionalization and Derivatization Strategies
Once the Ethanediamide, N,N'-bis(2-fluorophenyl)- scaffold is synthesized, further chemical modifications can be performed on the fluorophenyl rings or the ethanediamide core to generate a library of derivatives with diverse properties.
Modifications on the Fluorophenyl Moieties
The 2-fluorophenyl groups in the molecule are susceptible to electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the amide group is also an ortho-, para-director, but its directing effect is influenced by the reaction conditions. The interplay of these two substituents will govern the regioselectivity of the substitution. Potential electrophilic substitution reactions include:
Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can then serve as a handle for further transformations, such as reduction to an amino group.
Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. researchgate.net
Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic rings, although the deactivating effect of the fluorine and amide groups might require harsh reaction conditions.
Chemical Reactivity and Transformation Pathways
The ethanediamide core possesses its own reactivity, which can be exploited for further derivatization.
Hydrolysis: The amide bonds can be cleaved under acidic or basic conditions to regenerate 2-fluoroaniline and oxalic acid. canterbury.ac.nzlibretexts.org The rate of hydrolysis is influenced by the steric and electronic properties of the aryl substituents.
Reduction: The amide carbonyl groups can be reduced to methylene (B1212753) groups using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.comorgosolver.com This transformation would yield the corresponding N,N'-bis(2-fluorophenyl)ethane-1,2-diamine.
Table of Chemical Transformations:
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 2-Fluoroaniline and Oxalic acid |
| Reduction | LiAlH₄ | N,N'-bis(2-fluorophenyl)ethane-1,2-diamine |
Asymmetric Synthesis and Chiral Control in Related Ethanediamide Scaffolds
While Ethanediamide, N,N'-bis(2-fluorophenyl)- itself is an achiral molecule, the ethanediamide scaffold can be a component of chiral molecules. Asymmetric synthesis in this context focuses on the enantioselective formation of related chiral diamides or the use of chiral ethanediamide-based ligands in catalysis.
The introduction of chirality can be achieved by using chiral amines in the synthesis or by employing chiral catalysts in the amide bond-forming reaction. For instance, the diastereoselective synthesis of a cyclic diamide-bridged biphenyl (B1667301) has been reported, where the chirality of the diamine dictates the stereochemistry of the final product. uni-muenchen.de
Furthermore, chiral ligands incorporating an oxamide backbone have been developed and utilized in asymmetric catalysis. rsc.org These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. The modular nature of oxamide synthesis allows for the facile introduction of various chiral substituents, enabling the fine-tuning of the ligand's steric and electronic properties for optimal enantioselectivity.
Examples of Chiral Control in Related Systems:
Diastereoselective Cyclization: The reaction of a chiral diamine with a dicarboxylic acid can lead to the formation of a single diastereomer of a macrocyclic diamide. uni-muenchen.de
Chiral Ligand Synthesis: Chiral amino alcohols or amines can be reacted with oxalyl derivatives to produce chiral oxamide-based ligands for asymmetric catalysis. rsc.orgresearchgate.net
Elucidation of Molecular and Supramolecular Structures in Fluorophenyl Ethanediamide Systems
Single Crystal X-ray Diffraction Studies of Ethanediamide, N,N'-bis(2-fluorophenyl)- and its Derivatives
Single crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for ethanediamide, N,N'-bis(2-fluorophenyl)- is not widely published, extensive studies on analogous N,N'-disubstituted oxalamides offer significant insights into its likely structural motifs. researchgate.net
N,N'-disubstituted ethanediamides typically adopt a trans conformation about the central C-C bond, resulting in a planar or near-planar ethanediamide backbone (O=C-C=O). researchgate.netresearchgate.net This planarity is stabilized by delocalization of the nitrogen lone pairs into the carbonyl groups. The two 2-fluorophenyl rings are expected to be twisted with respect to this central plane. This torsion is a common feature in related structures, such as N,N′-bis(2-acetylphenyl)ethanediamide, where the phenyl rings are significantly rotated out of the plane of the central ethanediamide unit. researchgate.net This twisting arises from steric hindrance between the ortho substituents on the phenyl rings and the amide groups.
In analogous structures, the C-N bond lengths show partial double bond character, being shorter than a typical C-N single bond. mdpi.com The carbonyl C=O bond lengths are consistent with standard double bonds. The geometry around the nitrogen atoms is trigonal planar, as expected for sp² hybridized amide nitrogens. For ethanediamide, N,N'-bis(2-fluorophenyl)-, the key geometric parameters are anticipated to follow these established trends.
Table 1: Expected Bond Parameters in Ethanediamide, N,N'-bis(2-fluorophenyl)-
| Parameter | Expected Value Range |
|---|---|
| C-C (ethanediamide) | ~1.54 Å |
| C=O | ~1.23 Å |
| C-N | ~1.33 Å |
| N-C (aryl) | ~1.43 Å |
| O=C-C | ~120° |
| C-C-N | ~115° |
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in N,N'-disubstituted ethanediamides. researchgate.net For instance, N,N′-bis(2-acetylphenyl)ethanediamide has been reported to crystallize in at least two different polymorphic forms, one in the monoclinic space group P2₁/n and another in the triclinic space group P1̅. researchgate.net The specific polymorph obtained can be influenced by crystallization conditions such as solvent and temperature.
The primary intermolecular interaction driving the supramolecular assembly of N,N'-disubstituted ethanediamides is the hydrogen bond between the amide N-H donor and the carbonyl O acceptor (N-H···O=C). researchgate.netnih.gov These interactions are robust and typically lead to the formation of one-dimensional chains or tapes. In many related structures, these tapes are further organized into two- or three-dimensional networks through weaker interactions.
Spectroscopic Investigations for Structural Characterization
Spectroscopic techniques are invaluable for confirming the molecular structure of a compound, especially in the absence of single-crystal X-ray data.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules in solution. For ethanediamide, N,N'-bis(2-fluorophenyl)-, the NMR spectra would exhibit characteristic signals for the aromatic and amide moieties.
In the ¹H NMR spectrum, the amide protons (N-H) are expected to appear as a singlet or a broad signal in the downfield region, typically between δ 8 and 10 ppm. The aromatic protons of the 2-fluorophenyl groups would give rise to a complex multiplet pattern in the aromatic region (δ 7-8.5 ppm) due to proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum would show a signal for the carbonyl carbons in the range of δ 160-170 ppm. The aromatic carbons would resonate between δ 110 and 150 ppm. The signals for the fluorine-substituted carbons will appear as doublets due to carbon-fluorine coupling (¹JCF), and adjacent carbons will also show smaller couplings (²JCF, ³JCF).
Table 2: Predicted NMR Chemical Shifts (ppm) for Ethanediamide, N,N'-bis(2-fluorophenyl)-
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Amide (N-H) | 8.0 - 10.0 |
| Aromatic (C-H) | 7.0 - 8.5 | |
| ¹³C | Carbonyl (C=O) | 160 - 170 |
| Aromatic (C-F) | 150 - 165 (d, ¹JCF ≈ 240-260 Hz) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of ethanediamide, N,N'-bis(2-fluorophenyl)- would be dominated by strong absorptions corresponding to the amide functional groups.
A prominent band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide information about the extent of hydrogen bonding in the solid state. The amide I band, which is primarily due to the C=O stretching vibration, would appear as a very strong absorption between 1650 and 1700 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is typically found around 1520-1570 cm⁻¹. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Ethanediamide, N,N'-bis(2-fluorophenyl)-
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H stretch | Amide | 3200 - 3400 |
| C-H stretch | Aromatic | 3000 - 3100 |
| C=O stretch (Amide I) | Amide | 1650 - 1700 |
| N-H bend (Amide II) | Amide | 1520 - 1570 |
Based on the conducted research, specific experimental data for the chemical compound Ethanediamide, N,N'-bis(2-fluorophenyl)- regarding its electronic absorption and emission spectroscopy, as well as its mass spectrometry and fragmentation analysis, is not available in the provided search results. The search yielded information on related but structurally distinct compounds.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables focusing solely on "Ethanediamide, N,N'-bis(2-fluorophenyl)-" as per the user's strict instructions. To provide a scientifically accurate and detailed report as requested, specific studies on this particular compound would be required.
Computational and Theoretical Chemistry of Fluorophenyl Ethanediamide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Ethanediamide, N,N'-bis(2-fluorophenyl)-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize molecular geometry and predict a wide range of electronic properties. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comsemanticscholar.org
For Ethanediamide, N,N'-bis(2-fluorophenyl)-, the HOMO is typically characterized by the delocalized π-electrons of the 2-fluorophenyl rings and the non-bonding electrons of the amide nitrogen and oxygen atoms. The LUMO is generally a π* anti-bonding orbital distributed over the same aromatic and amide systems. Electronic transitions, such as the HOMO→LUMO transition, correspond to the excitation of an electron from the ground state to the first excited state and can be correlated with absorption bands in the UV-Vis spectrum. researchgate.net DFT and Time-Dependent DFT (TD-DFT) are used to calculate these orbital energies and predict electronic spectra. researchgate.net
Table 1: Representative Frontier Orbital Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 |
Note: Values are illustrative, based on DFT calculations for analogous aromatic amide systems.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net In an MEP map of Ethanediamide, N,N'-bis(2-fluorophenyl)-, regions of negative electrostatic potential (typically colored red) are concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the fluorine atoms. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the amide (N-H) protons, indicating sites for nucleophilic attack. researchgate.net
The redox properties of a molecule can be correlated with its frontier orbital energies. researchgate.netresearchgate.net The HOMO energy is related to the ionization potential and the molecule's ability to be oxidized, while the LUMO energy is related to the electron affinity and its propensity for reduction. mdpi.com A systematic computational study on a series of diaryl compounds demonstrated that reduction potentials can be finely tuned by substituents on the aryl rings, a finding that correlates closely with computed orbital energies. researchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
Molecular Dynamics and Conformational Analysis
The ethanediamide linkage in related oxanilide structures typically adopts a stable trans configuration, where the two amide groups are oriented away from each other. researchgate.netresearchgate.net This planarity is stabilized by the partial double bond character of the C-N bonds. However, rotation around the C-N and C-C bonds allows for different conformations. The orientation of the two 2-fluorophenyl rings relative to the central ethanediamide plane is a key conformational feature.
In similar structures, such as N,N′-bis(2-chlorophenyl)succinamide, the dihedral angle between the benzene ring and the adjacent amide fragment is approximately 47.0°. nih.gov DFT calculations are used to locate energy minima corresponding to stable conformers and to determine the rotational barriers between them. mdpi.com Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time at a given temperature, providing insight into its flexibility and the relative populations of different conformers in various environments. kg.ac.rs
Table 3: Key Torsional Angles in Diaryl Ethanediamide Systems
| Torsional Angle | Description | Typical Value (°) | Consequence |
|---|---|---|---|
| O=C-C=O | Defines the planarity of the ethanediamide bridge | ~180 | Stable trans conformation |
| C-N-Caryl-Caryl | Rotation of the aryl ring relative to the amide plane | 40 - 65 | Determines overall molecular shape and steric profile |
Note: Values are based on crystallographic and computational data for analogous N,N'-diaryl amide structures. nih.govnih.gov
Quantum Chemical Methods in Reaction Mechanism Elucidation
Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the rate-limiting factor of the reaction.
The synthesis of Ethanediamide, N,N'-bis(2-fluorophenyl)- typically involves the reaction of 2-fluoroaniline (B146934) with oxalyl chloride. Computational modeling of this reaction would involve:
Geometry optimization of all species involved (reactants, intermediates, transition states, products).
Identification of transition state structures and calculation of the activation energy, which reveals the kinetic feasibility of the reaction. mdpi.com
Such studies can reveal, for instance, whether the reaction proceeds via a stepwise or concerted mechanism and can help optimize reaction conditions by identifying the most energy-demanding step.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational approaches in medicinal chemistry used to correlate a molecule's chemical structure with its biological activity. researchgate.netnih.gov These models are essential for guiding the design of new compounds with improved potency or other desired properties. mdpi.com
For a series of Ethanediamide, N,N'-bis(2-fluorophenyl)- derivatives, a QSAR study would involve several steps:
Dataset Preparation : A set of structurally related molecules with experimentally measured biological activities is compiled. sphinxsai.com
Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA/CoMSIA). mdpi.commdpi.com
Model Generation : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.org
Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. rsc.org
A resulting QSAR model can identify key structural features—such as the presence of electron-withdrawing groups or specific steric properties—that are either beneficial or detrimental to the biological activity, thereby providing a rational basis for designing new, more effective molecules. sphinxsai.com
Coordination Chemistry and Catalytic Applications of Ethanediamide, N,n Bis 2 Fluorophenyl As Ligands
Catalytic Performance of Metal-Ethanediamide Complexes
Polymerization Catalysis
Without primary or secondary research sources detailing the synthesis, characterization, and catalytic testing of metal complexes with "Ethanediamide, N,N'-bis(2-fluorophenyl)-", any attempt to generate content for the requested outline would be speculative and would not meet the required standards of scientific accuracy.
It is recommended to consult specialized chemical databases or synthetic chemistry literature for any potential, albeit not widely published, information on this compound.
Emerging Applications in Advanced Materials Science Based on Fluorophenyl Ethanediamide Derivatives
Incorporation into Polymer Systems and Hybrid Materials
A significant advancement in materials science involves the integration of porous organic cages (POCs), which can be synthesized from ethanediamide derivatives, into polymer matrices to form hybrid materials, often referred to as mixed-matrix membranes (MMMs). Unlike extended network materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), POCs are discrete molecules that can exhibit good solubility in common organic solvents. mdpi.comnih.gov This solution processability is a critical advantage, enabling their uniform dispersion within a polymer at a molecular level. aiche.org
This approach has been successfully demonstrated by creating MMMs from homogeneous molecular solutions containing both a polymer and a soluble POC. nih.gov For instance, POCs have been incorporated into high free-volume polymers like PIM-1 (a polymer of intrinsic microporosity) to fabricate composite membranes. The process typically involves co-casting a solution of the polymer and the dissolved cage molecules, followed by slow solvent evaporation. This method ensures an intimate mixing of the two components, which is often a challenge when using insoluble porous fillers. nih.gov The resulting hybrid membranes have shown significantly enhanced gas permeability, demonstrating the potential of using these ethanediamide-derived building blocks to engineer next-generation separation materials. nih.gov The flexibility in designing the cage's structure and its solution-phase processability also opens avenues for creating bio-inspired ultrathin membranes for intelligent separation processes. springernature.com
Below is a table summarizing examples of POC incorporation into polymer systems.
Table 1: Examples of Porous Organic Cage (POC) Integration in Polymer Systems| Polymer Matrix | POC Loading (wt%) | Fabrication Method | Observed Outcome |
|---|---|---|---|
| PIM-1 | 9%, 17%, 23% | Co-casting from homogeneous solution | Enhanced gas permeability |
Engineering of Porous Organic Cages (POCs) for Separation Science
Porous organic cages (POCs) derived from fluorophenyl ethanediamide precursors represent an important subclass of porous materials. acs.org These materials are composed of discrete, cage-like molecules that possess permanent, intrinsic cavities and assemble into crystalline solids through weak intermolecular interactions. nih.govnih.gov The key distinction from extended frameworks is that the porosity is prefabricated within the individual molecule itself. nih.gov
The synthesis of these cages often relies on dynamic covalent chemistry, such as imine condensation, which allows for the self-assembly of rigid building blocks into three-dimensional, shape-persistent structures in solution. rsc.org The resulting cages have precisely defined pore structures and window sizes, making them ideal candidates for molecular sieving applications. researchgate.net The discrete and soluble nature of POCs allows for their use in fabricating separation membranes, including those for gas separation and organic solvent nanofiltration, where they can provide highly effective molecular sieving. aiche.orgnih.gov
The introduction of chirality into the building blocks of POCs leads to the formation of chiral cages capable of enantioselective recognition and separation. rsc.org These chiral POCs have been successfully employed as the active component in chiral stationary phases (CSPs) for chromatographic separations. mdpi.comnih.gov
In one notable application, a chiral POC was chemically bonded to thiol-functionalized silica (B1680970) gel via a thiol-ene click reaction. The resulting material was packed into a column and used as a CSP in high-performance liquid chromatography (HPLC), where it demonstrated excellent capability in separating chiral compounds. mdpi.com Similarly, other chiral POCs have been used to coat capillary columns for gas chromatography (GC), proving effective in resolving a wide range of racemic compounds, including alcohols, esters, and epoxides, without the need for prior derivatization. nih.gov The enantioselective recognition is driven by specific interactions between the chiral analytes and the well-defined, chiral cavities of the cages. d-nb.infonih.gov Research has shown that these materials can effectively recognize and separate valuable pharmaceutical intermediates and other chiral molecules with high selectivity. nih.govoaepublish.com
The table below presents findings from studies on chiral separations using POCs.
Table 2: Research Findings on Enantioselective Separations with Chiral POCs| Application | POC Type | Target Molecules | Key Finding |
|---|---|---|---|
| HPLC CSP | [4+6] type chiral POC | Chiral compounds | Good separation capability for various chiral molecules. mdpi.com |
| GC CSP | Chiral POC CC9 | Racemic alcohols, esters, ethers, epoxides | High-resolution separation of racemates without derivatization. nih.gov |
| Solid Adsorbent | Hierarchically porous assembly (PCC-60) | Racemic diols and amides | Excellent enantioselectivity (up to 99.9% ee) and recyclability. nih.gov |
The substitution of hydrogen with fluorine on the phenyl rings of the ethanediamide precursors has a profound impact on the properties of the resulting porous organic cages. Fluorination influences key characteristics such as crystallinity, thermal stability, and gas adsorption behavior. rsc.orgrsc.org
A direct comparison between a fluorinated tetrahedral imine cage (Et4F4) and its non-fluorinated hydrogenated analogue (Et4H4) revealed significant differences. The fluorinated cage exhibited a much higher retention of crystallinity after solvent removal, while the non-fluorinated version became amorphous. rsc.org Both materials showed high thermal stability up to approximately 350 °C. rsc.org
In terms of porosity and gas separation, while the non-fluorinated cage showed a higher Brunauer-Emmett-Teller (BET) surface area, the fluorinated cage demonstrated superior performance in certain applications. Specifically, the selectivity for CO2 over CH4 increased in the fluorinated cage, particularly in methane-rich gas compositions, which is advantageous for natural gas purification. rsc.org This enhanced affinity for CO2 in fluorinated materials is often attributed to favorable quadrupole interactions. rsc.org Another study on a porous fluorinated imine cage, FC1, reported a significant uptake of CO2 (19.0 wt%) and H2 (1.5 wt%), underscoring the potential of these materials for gas storage. hhu.de
The following table summarizes the comparative properties of fluorinated and non-fluorinated POCs.
Table 3: Comparison of Properties between Fluorinated and Non-Fluorinated Porous Organic Cages| Property | Fluorinated Cage (Et4F4) | Non-Fluorinated Cage (Et4H4) | Fluorinated Cage (FC1) |
|---|---|---|---|
| BET Surface Area | 591 m²/g rsc.orgrsc.org | 753 m²/g rsc.orgrsc.org | 536 m²/g hhu.de |
| Crystallinity (post-activation) | Retained rsc.org | Amorphous rsc.org | Crystalline hhu.de |
| Thermal Stability | ~350 °C rsc.org | ~350 °C rsc.org | High hhu.de |
| CO₂ Uptake (273 K, 1 bar) | N/A | N/A | 19.0 wt% hhu.de |
| H₂ Uptake (77 K, 1 bar) | N/A | N/A | 1.5 wt% hhu.de |
| IAST Selectivity (CO₂/CH₄, 1:1) | 8.7 rsc.org | 8.8 rsc.org | N/A |
| IAST Selectivity (CO₂/CH₄, 5:95) | 9.7 rsc.org | 6.6 rsc.org | N/A |
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the biological activity and molecular interactions of the specific chemical compound Ethanediamide, N,N'-bis(2-fluorophenyl)- according to the requested outline.
Investigations into areas such as enzyme inhibition, protein-ligand binding, modulation of molecular targets, antimicrobial activity, and cytotoxic effects have not been specifically published for this compound. The available information is limited to basic chemical properties, and research detailing its interactions with biological systems is not present in the searched scientific databases.
While studies exist for structurally related compounds, such as other fluorophenyl derivatives or different ethanediamide analogs, the strict requirement to focus solely on Ethanediamide, N,N'-bis(2-fluorophenyl)- prevents the inclusion of that data. Extrapolating findings from other molecules would be scientifically inaccurate and would not pertain to the specific compound of interest.
Therefore, the content for the following sections cannot be provided at this time:
Investigations into the Biological Activity and Molecular Interactions of Fluorophenyl Ethanediamide Derivatives in Vitro and Mechanistic Studies
Exploration of Cytotoxic Effects and Apoptosis Induction in Cellular Models (In Vitro, Non-Clinical)
Further research and publication in peer-reviewed journals are required to elucidate the biological profile of Ethanediamide, N,N'-bis(2-fluorophenyl)-.
Future Research Directions and Unexplored Avenues for Ethanediamide, N,n Bis 2 Fluorophenyl
Integration with Machine Learning and Artificial Intelligence for Compound Design
The application of machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity for the rational design of novel derivatives of Ethanediamide, N,N'-bis(2-fluorophenyl)-. By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activities and physicochemical properties of hypothetical analogs. These computational models can screen vast virtual libraries of related compounds, identifying candidates with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. This in-silico approach can significantly accelerate the discovery process, reducing the time and cost associated with traditional trial-and-error synthesis and testing. Furthermore, generative AI models could propose entirely new molecular scaffolds based on the oxalamide framework, potentially leading to the discovery of compounds with novel mechanisms of action.
Novel Synthetic Methodologies and Sustainable Production
While traditional synthesis of N,N'-diaryl oxalamides often involves the reaction of an aniline derivative with oxalyl chloride, future research should focus on developing more sustainable and efficient synthetic routes. researchgate.netresearchgate.net Green chemistry principles could be applied to minimize waste, reduce the use of hazardous reagents, and improve atom economy. rsc.org
Potential areas of exploration include:
Catalytic Methods: Investigating novel catalytic systems, such as palladium-catalyzed C-H functionalization, could provide more direct and efficient pathways to the target compound and its derivatives. nih.govrsc.org
Flow Chemistry: The use of continuous flow reactors could enhance reaction control, improve safety, and allow for easier scalability of the synthesis.
Alternative Reagents: Exploring less hazardous alternatives to oxalyl chloride and developing one-pot synthesis procedures would contribute to a more environmentally benign production process. rsc.org
These advancements would not only make the synthesis more sustainable but also facilitate the production of a wider range of derivatives for further study.
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the structural dynamics of Ethanediamide, N,N'-bis(2-fluorophenyl)- is crucial for elucidating its function. While standard characterization provides a static picture, advanced techniques can offer insights into its behavior in different environments. The molecular structure of related compounds often features a trans configuration in the ethanediamide unit, stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net
Future studies could employ:
Variable-Temperature NMR Spectroscopy: To study conformational changes and dynamic processes in solution.
Time-Resolved Spectroscopy: To investigate excited-state dynamics and photochemical behavior, which could be relevant for applications in materials science.
Single-Molecule Spectroscopy: To probe the behavior of individual molecules, revealing heterogeneities that are obscured in bulk measurements.
These techniques will be instrumental in understanding how the molecule interacts with its environment and other molecules, providing a foundation for designing applications that leverage its dynamic properties.
Expanding the Scope of Catalytic Applications
The N,N'-diaryl oxalamide scaffold is a versatile ligand for metal coordination. Bis-oxamides are known precursors for both mono- and dinuclear metal complexes. researchgate.net The fluorine substituents on the phenyl rings of Ethanediamide, N,N'-bis(2-fluorophenyl)- can modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity.
Unexplored areas include:
Asymmetric Catalysis: Designing chiral metal complexes for use in enantioselective transformations.
Oxidation Catalysis: Investigating the potential of its metal complexes to catalyze oxidation reactions, relevant in both industrial and biological contexts.
Photocatalysis: Exploring the use of its metal complexes as photosensitizers in light-driven chemical reactions.
A systematic investigation into the coordination chemistry of this compound with a variety of transition metals could uncover novel catalysts for a wide range of chemical transformations.
Deepening Mechanistic Understanding of Biological Interactions
The structural similarity of N,N'-diaryl oxalamides to biologically active molecules suggests that Ethanediamide, N,N'-bis(2-fluorophenyl)- may possess interesting pharmacological properties. The broader class of N,N'-diarylalkanediamides has been investigated for antimycobacterial activity. researchgate.net Related benzamide structures have also been studied as DNA minor groove binders targeting kinetoplastid parasites. nih.gov
Future research should focus on:
Target Identification: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of the compound within a cell.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, revealing the key molecular interactions.
Computational Modeling: Performing molecular docking and molecular dynamics simulations to model the binding process and predict the effect of structural modifications on binding affinity and selectivity.
A thorough mechanistic understanding of its biological interactions is essential for the development of this compound into a potential therapeutic agent or a molecular probe for studying biological systems.
Q & A
Q. Table 1: Example Reaction Conditions
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-fluorobenzaldehyde | DMF | AcOH | 80 | 90 |
| 2-(4-fluorophenyl)acetamide | Ethanol | None | Reflux | 85 |
Basic: Which spectroscopic techniques are essential for characterizing Ethanediamide derivatives, and how are data interpreted?
Methodological Answer:
Key techniques include:
- ¹H NMR : Identify fluorophenyl protons (δ 7.3–7.6 ppm as doublets due to ortho-F coupling) and amide NH signals (δ 8.9–9.5 ppm). Splitting patterns confirm substituent positions .
- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ peaks). For C₁₄H₁₀F₂N₂O₂, expect m/z 292.07 .
- IR : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate the diamide core .
Basic: How is X-ray crystallography applied to determine the crystal structure of Ethanediamide derivatives?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Measure reflections (e.g., 0.76 Å resolution) with a CCD detector .
- Structure Solution : Employ direct methods (SHELXS) or intrinsic phasing (SHELXD) for initial models .
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Restrain O–H and N–H distances during refinement .
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| a, b, c (Å) | 7.652, 9.821, 10.234 |
| α, β, γ (°) | 90, 76.35, 90 |
| R-factor | 0.045 |
Advanced: How can researchers resolve contradictions in NMR data when synthesizing novel Ethanediamide derivatives?
Methodological Answer:
Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature (VT) NMR : Cool samples to -40°C to slow conformational exchange, resolving split peaks .
- 2D NMR (COSY, NOESY) : Assign overlapping signals via coupling correlations (e.g., fluorophenyl protons in COSY) or spatial proximity (NOESY) .
- Spiking Experiments : Add authentic reference samples to confirm peak identity in mixtures.
Advanced: What strategies are effective in refining crystal structures of fluorinated Ethanediamides using SHELXL?
Methodological Answer:
- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to F and O atoms to model thermal motion accurately .
- Hydrogen Bond Restraints : Apply distance restraints for N–H···O and O–H···N interactions (e.g., 1.8–2.2 Å) based on geometric analysis .
- Twinned Data Handling : Use TWIN/BASF commands in SHELXL for non-merohedral twinning, common in fluorinated systems due to symmetry .
Advanced: How do fluorophenyl substituents influence the supramolecular assembly of Ethanediamide derivatives in co-crystals?
Methodological Answer:
Fluorine’s electronegativity directs packing via:
- C–F···H Interactions : Weak hydrogen bonds (2.6–3.0 Å) stabilize layered structures .
- π-Stacking : Fluorophenyl groups engage in offset π-π interactions (dihedral angles ~76°), as seen in co-crystals with benzoic acids .
- Synthon Design : Use fluorinated diamides with hydrogen-bond donors (e.g., pyridyl groups) to form tapes or grids via N–H···O/N interactions .
Q. Table 3: Supramolecular Interactions in Co-Crystals
| Interaction Type | Distance (Å) | Angle (°) | Role in Assembly |
|---|---|---|---|
| N–H···O (amide) | 2.05 | 165 | Tape formation |
| C–F···H (aromatic) | 2.72 | 145 | Inter-tape bridging |
| π-π (fluorophenyl) | 3.8 | 76.35 | Layer stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
